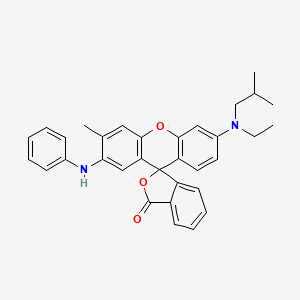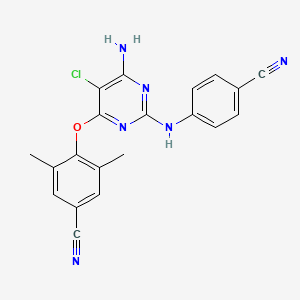
Etravirine impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etravirine impurity 4 is a chemical compound that is structurally related to etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound is often studied to understand the purity and stability of etravirine formulations, as well as to ensure the safety and efficacy of the drug.
Métodos De Preparación
The preparation of etravirine impurity 4 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine in a dipolar solvent, adding hydrochloric acid, heating the mixture, and then crystallizing and filtering to obtain the crude product. This crude product is further purified using an aprotic polar solvent and p-toluenesulfonic acid to form a salt, which is then dissociated and crystallized to obtain the final impurity . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
Etravirine impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and aprotic polar solvents. The major products formed from these reactions are typically different forms of the impurity, which are analyzed to ensure the purity of the final etravirine product .
Aplicaciones Científicas De Investigación
Etravirine impurity 4 is used in scientific research to study the stability and degradation of etravirine. It is also used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations. Additionally, it plays a role in understanding the pharmacokinetics and pharmacodynamics of etravirine, as well as in the development of new synthetic routes for the drug .
Mecanismo De Acción
The mechanism of action of etravirine impurity 4 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity. This inhibition prevents the replication of the virus. This compound, being a structural analog, is studied to understand any potential effects it may have on the mechanism of action of the parent drug .
Comparación Con Compuestos Similares
Etravirine impurity 4 can be compared with other impurities of etravirine, such as etravirine impurity 13. Both compounds share structural similarities but differ in their specific chemical modifications. Etravirine impurity 13, for example, contains a chlorine atom instead of a bromine atom present in impurity 4. These differences can affect the chemical properties and stability of the impurities, making each unique in its own right .
Conclusion
This compound is a significant compound in the study of etravirine’s purity, stability, and efficacy. Its preparation, chemical reactions, and scientific applications provide valuable insights into the overall quality of etravirine formulations. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this important pharmaceutical impurity.
Propiedades
Número CAS |
269055-19-8 |
|---|---|
Fórmula molecular |
C20H15ClN6O |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) |
Clave InChI |
WPNAIKSJHKWRNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


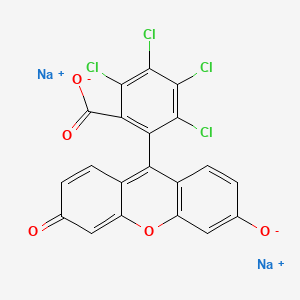
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
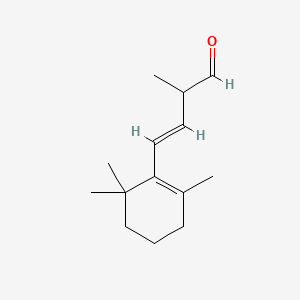

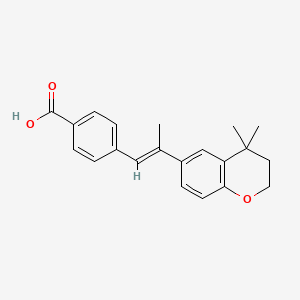

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
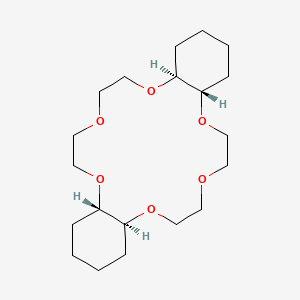
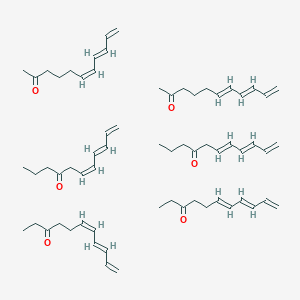
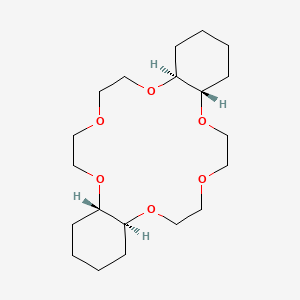
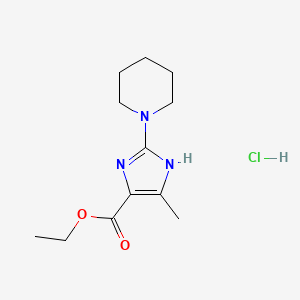
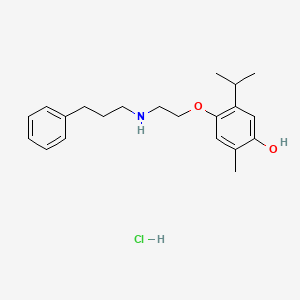
![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
